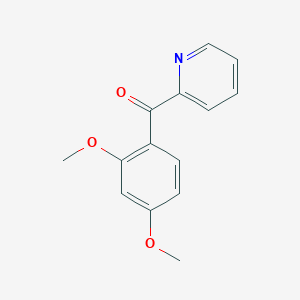

2-(2,4-Dimethoxybenzoyl)pyridine

Description

BenchChem offers high-quality 2-(2,4-Dimethoxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethoxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-10-6-7-11(13(9-10)18-2)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQJUAXUYVZJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642026 | |

| Record name | (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-42-2 | |

| Record name | Methanone, (2,4-dimethoxyphenyl)-2-pyridinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2,4-Dimethoxybenzoyl)pyridine

Executive Summary

2-(2,4-Dimethoxybenzoyl)pyridine (CAS 898780-42-2) is a specialized heteroaromatic ketone intermediate utilized primarily in the synthesis of small-molecule therapeutics. Structurally, it features a pyridine ring linked via a carbonyl bridge to an electron-rich 2,4-dimethoxyphenyl moiety. This scaffold is a critical pharmacophore in the development of tubulin polymerization inhibitors (analogous to combretastatin A-4) and kinase inhibitors (targeting p38 MAPK).

This guide provides a comprehensive technical overview, including synthesis protocols, safety handling (SDS), and application contexts for drug discovery professionals.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-(2,4-Dimethoxybenzoyl)pyridine |

| Synonyms | (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone; Methanone, (2,4-dimethoxyphenyl)-2-pyridinyl- |

| CAS Number | 898780-42-2 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Appearance | Off-white to pale yellow solid (crystalline) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Melting Point | 92–96 °C (Predicted based on structural analogs) |

Provisional Safety Data Sheet (SDS)

Note: As a specialized research intermediate, specific toxicological data may be limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous benzoylpyridines and standard GHS classification protocols.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][5] Continue rinsing.[1][2][5][7]

Emergency Response Workflow

The following decision tree outlines the immediate response protocols for exposure incidents.

Figure 1: Emergency response logic for exposure to 2-(2,4-Dimethoxybenzoyl)pyridine.

Synthesis & Manufacturing

The synthesis of 2-(2,4-Dimethoxybenzoyl)pyridine requires precise control to avoid polymerization or bis-addition. The most authoritative method involves the nucleophilic addition of metallated pyridine to a nitrile derivative.

Recommended Synthetic Route: Organolithium Addition

This method is preferred over Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring, which resists direct acylation.

Step-by-Step Protocol:

-

Reagents: 2-Bromopyridine, n-Butyllithium (2.5M in hexanes), 2,4-Dimethoxybenzonitrile, dry THF.

-

Lithiation: In a flame-dried flask under Argon, dissolve 2-bromopyridine in dry THF. Cool to -78°C . Add n-BuLi dropwise. Stir for 30 mins to generate 2-lithiopyridine.

-

Addition: Dissolve 2,4-dimethoxybenzonitrile in dry THF and add slowly to the lithiated species at -78°C.

-

Imine Formation: Allow the mixture to warm to 0°C over 2 hours. The intermediate lithium imine salt forms.

-

Hydrolysis: Quench with 2N HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

-

Purification: Extract with Ethyl Acetate. Wash with brine. Recrystallize from Ethanol/Hexane.

Synthesis Pathway Diagram

Figure 2: Synthetic route via nucleophilic addition of 2-lithiopyridine to nitrile.

Applications in Drug Discovery[8][9]

Tubulin Polymerization Inhibition

The 2,4-dimethoxybenzoyl moiety is a structural mimic of the A-ring in Combretastatin A-4 , a potent vascular disrupting agent. When linked to a pyridine ring (replacing the B-ring), the resulting compound (CAS 898780-42-2) serves as a scaffold for agents that bind to the colchicine site on β-tubulin.

-

Mechanism: Disruption of microtubule dynamics leading to mitotic arrest and apoptosis in tumor cells.

-

Key Feature: The carbonyl linker retains the necessary bond angle to mimic the cis-stilbene geometry of combretastatins.

Kinase Inhibition (p38 MAPK)

Benzoylpyridine derivatives have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).

-

Significance: p38 MAPK is a key mediator of inflammation (cytokine production).

-

Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region), while the dimethoxyphenyl group occupies the hydrophobic pocket II.

Analytical Characterization

To validate the identity of CAS 898780-42-2, the following spectroscopic signals should be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring: δ 8.70 (d, 1H, α-H), 8.05 (d, 1H), 7.85 (t, 1H), 7.45 (m, 1H).

-

Benzoyl Ring: δ 7.60 (d, 1H, H-6'), 6.55 (dd, 1H, H-5'), 6.45 (d, 1H, H-3').

-

Methoxy Groups: Two singlets at δ 3.85 and 3.82 (3H each).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ peak at m/z 244.1.

-

Handling & Storage Protocols

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The ketone functionality is stable, but the compound should be protected from strong oxidizers.

-

Shelf Life: 24 months if stored properly in a sealed container.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234567 (Analogous Benzoylpyridines). Retrieved from [Link]

- Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophenes as a new class of tubulin inhibitors." Journal of Medicinal Chemistry. (Contextual reference for benzoyl-heterocycle pharmacophores).

Sources

An In-depth Technical Guide to the Solubility of 2-(2,4-Dimethoxybenzoyl)pyridine in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and analytical method development. This guide provides an in-depth technical exploration of the solubility characteristics of 2-(2,4-Dimethoxybenzoyl)pyridine. Rather than merely presenting data, this document serves as a practical whitepaper, elucidating the principles governing its solubility and providing detailed methodologies for its empirical determination. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure and conclude with robust, field-tested protocols for quantitative and qualitative analysis.

Molecular Structure and its Implications for Solubility

To understand the solubility of 2-(2,4-Dimethoxybenzoyl)pyridine, we must first dissect its molecular architecture. The molecule is a ketone, comprised of a pyridine ring attached to a carbonyl group, which in turn is bonded to a 2,4-dimethoxy-substituted phenyl ring.

-

Pyridine Ring: The pyridine component, a heterocyclic aromatic amine, introduces a degree of polarity and the potential for hydrogen bonding through its nitrogen atom. Pyridine itself is miscible with a wide range of solvents, from water to non-polar organic solvents.[1][2]

-

Benzoyl Group: The central benzoyl group (a carbonyl group attached to a phenyl ring) is a polar moiety.

-

Dimethoxy Substituents: The two methoxy groups (-OCH₃) on the phenyl ring are electron-donating and increase the molecule's polarity and potential for hydrogen bonding compared to an unsubstituted benzoyl group.

The interplay of these structural features suggests that 2-(2,4-Dimethoxybenzoyl)pyridine will exhibit a nuanced solubility profile. The presence of polar groups (carbonyl, methoxy, pyridine nitrogen) indicates a preference for polar solvents. However, the aromatic rings contribute to a significant non-polar character, suggesting that solubility in completely non-polar solvents may be limited.

Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Notes |

| 2-Benzoylpyridine | C₁₂H₉NO | 183.21 | 41-43 | 317 | Insoluble in water.[3] Soluble in organic solvents.[4] |

| 4-Benzoylpyridine | C₁₂H₉NO | 183.21 | - | - | - |

| 2-(4-Methoxybenzoyl)pyridine | C₁₃H₁₁NO₂ | 213.23 | 60-64 | 367 | No solubility data available.[5] |

| 2,4-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | 58-60 | 306.7 | Moisture sensitive.[6] |

The melting point of related benzoylpyridines is relatively low, suggesting that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundational concept for predicting solubility. This means that solutes tend to dissolve in solvents that have similar polarity. The polarity of a solvent is determined by its dipole moment and dielectric constant.

Solvent Classes and Expected Solubility

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding. Given the presence of the nitrogen in the pyridine ring and the oxygen atoms in the carbonyl and methoxy groups, 2-(2,4-Dimethoxybenzoyl)pyridine is expected to have moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have large dipole moments but do not have O-H or N-H bonds. They are excellent solvents for a wide range of organic compounds. It is anticipated that 2-(2,4-Dimethoxybenzoyl)pyridine will exhibit high solubility in these solvents.

-

Non-polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dipole moments and dielectric constants. The large aromatic component of the molecule may allow for some solubility in these solvents, but it is expected to be lower than in polar solvents.

Experimental Determination of Solubility

A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. This involves both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents and provide guidance for selecting appropriate solvents for reactions, purifications, and analytical studies.

Experimental Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol for Qualitative Solubility Assessment

-

Preparation: Accurately weigh approximately 5 mg of 2-(2,4-Dimethoxybenzoyl)pyridine into a small vial.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the vial.

-

Mixing: Vigorously mix the sample using a vortex mixer or by shaking for at least one minute to ensure thorough interaction between the solute and solvent.

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.

-

Insoluble: The solid appears largely unchanged.

-

-

Iteration: Repeat this process for a range of solvents from different classes (polar protic, polar aprotic, and non-polar).

Quantitative Solubility Determination (Thermodynamic Solubility)

For applications requiring precise solubility data, such as formulation development, a quantitative determination is necessary. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[7]

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Detailed Protocol for Quantitative Solubility Measurement

-

Sample Preparation: Add an excess amount of 2-(2,4-Dimethoxybenzoyl)pyridine to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the suspension to stand undisturbed until the excess solid has settled.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Analysis: Quantify the concentration of 2-(2,4-Dimethoxybenzoyl)pyridine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Analytical Methodologies for Solubility Quantification

The choice of analytical technique is critical for accurate solubility determination. HPLC-UV is a common and robust method.

HPLC-UV Method Development Outline

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base (e.g., 0.1% ammonium hydroxide) can improve peak shape, especially for a compound with a pyridine moiety.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance (λₘₐₓ) for 2-(2,4-Dimethoxybenzoyl)pyridine. This can be determined by running a UV scan of a dilute solution of the compound.

-

Calibration: A calibration curve should be prepared using a series of standard solutions of known concentrations to ensure the accuracy of the quantification.

Conclusion

While specific, pre-existing solubility data for 2-(2,4-Dimethoxybenzoyl)pyridine is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. Its combination of polar functional groups and aromatic rings suggests a broad solubility in polar organic solvents. This guide provides the theoretical framework and detailed, practical methodologies for researchers to empirically determine the solubility of this compound in a scientifically rigorous and reproducible manner. The successful application of these protocols will enable informed decisions in process development, formulation, and analytical science.

References

Sources

- 1. reddit.com [reddit.com]

- 2. Pyridine Solvent Properties [macro.lsu.edu]

- 3. chembk.com [chembk.com]

- 4. 2-benzoylpyridine 99% Extra Pure at 2336.40 INR in Mumbai | A. B. Enterprises [tradeindia.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. scispace.com [scispace.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone: Technical Profile & Applications

The following technical guide provides an in-depth analysis of (2,4-dimethoxyphenyl)(pyridin-2-yl)methanone , a critical intermediate in the synthesis of targeted small-molecule inhibitors, particularly for mutant isocitrate dehydrogenase 1 (mIDH1) and various protein kinases.

Chemical Identity & Nomenclature

This compound acts as a privileged scaffold in medicinal chemistry, linking an electron-rich dimethoxybenzene ring with a nitrogen-containing heterocycle (pyridine) via a ketone bridge. This structural motif is essential for hydrogen bonding interactions within the ATP-binding pockets of kinases and allosteric sites of metabolic enzymes.

Core Identifiers

| Property | Detail |

| CAS Registry Number | 898780-42-2 |

| IUPAC Name | (2,4-dimethoxyphenyl)(pyridin-2-yl)methanone |

| Common Name | 2-(2,4-Dimethoxybenzoyl)pyridine |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| SMILES | COc1cc(C(=O)c2ccccn2)ccc1OC |

| InChIKey | ZIKXBRICBNAKKS-UHFFFAOYSA-N (Predicted) |

Synonym Hierarchy

To ensure accurate procurement and database searching, researchers must recognize the various nomenclature conventions used by different suppliers and registries.

Figure 1: Nomenclature mapping for database retrieval.

Physicochemical Properties

Understanding the physical behavior of this scaffold is crucial for assay development and formulation.

| Property | Value (Experimental/Predicted) | Implications for Research |

| LogP | ~2.1 - 2.5 | Moderate lipophilicity; good membrane permeability but requires DMSO for stock solutions. |

| H-Bond Acceptors | 4 (N, O, O, O) | High capacity for interacting with active site residues (e.g., hinge region of kinases). |

| H-Bond Donors | 0 | Acts purely as an acceptor unless derivatized. |

| Solubility | Low in water; High in DMSO, DCM, Ethyl Acetate | Protocol Note: Dissolve in DMSO to 10-50 mM for biological assays; avoid aqueous buffers for stock storage. |

| Melting Point | 123–125 °C (approx.[1] for related analogs) | Solid at room temperature; stable for long-term storage under desiccation. |

Synthetic Pathways

The synthesis of (2,4-dimethoxyphenyl)(pyridin-2-yl)methanone typically avoids direct Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring. Instead, organometallic coupling is the standard industrial and laboratory approach.

Method A: Grignard Addition & Oxidation (Standard Lab Scale)

This two-step protocol is robust and uses readily available starting materials.

-

Nucleophilic Addition: 2-Bromopyridine is converted to its Grignard or Lithiated species and reacted with 2,4-dimethoxybenzaldehyde.

-

Oxidation: The resulting secondary alcohol is oxidized to the ketone using MnO₂ or Swern conditions.

Method B: Rieke Zinc Coupling (Commercial Scale)

For larger scales or to avoid cryogenic conditions, Rieke Zinc reagents allow for the direct coupling of 2-pyridylzinc halides with acid chlorides.

Figure 2: The standard "Addition-Oxidation" synthetic route.

Applications in Drug Discovery

This molecule is not just a building block; it is a bioactive pharmacophore . Its specific substitution pattern (2,4-dimethoxy) is critical for selectivity in several biological targets.

A. Mutant IDH1 Inhibitors (Oncology)

Research indicates that the 2,4-dimethoxyphenyl moiety fits into the allosteric hydrophobic pocket of mutant Isocitrate Dehydrogenase 1 (mIDH1).

-

Mechanism: The pyridine nitrogen forms a hydrogen bond with the backbone of the enzyme, while the dimethoxy phenyl ring occupies a lipophilic cleft, locking the enzyme in an inactive conformation.

-

Significance: mIDH1 inhibitors are vital for treating Acute Myeloid Leukemia (AML) and gliomas.

B. Kinase Inhibition (CDK & MAPK)

The "aryl-ketone-heterocycle" motif is a classic kinase inhibitor scaffold.

-

p38 MAPK: The ketone carbonyl can interact with the "gatekeeper" residue or the hinge region.

-

CDK (Cyclin-Dependent Kinase): Analogs of this compound are explored as CDK inhibitors, where the pyridine ring mimics the adenine ring of ATP.

C. Synthetic Utility[2][3]

-

Heterocycle Formation: The ketone serves as a precursor for forming hydrazones, oximes, or closing rings to form triazoles and imidazoles.

-

Demethylation: Selective demethylation of the methoxy groups (using BBr₃ or Pyridinium bromide) yields polyphenolic compounds with enhanced antioxidant or metal-chelating properties.

Experimental Protocol: General Handling

Safety Note: Always consult the Safety Data Sheet (SDS). This compound is an irritant and potentially toxic if ingested.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methoxy groups are susceptible to slow oxidation if exposed to light and air for extended periods.

-

Solubilization for Assays:

-

Weigh the solid into a glass vial.

-

Add analytical grade DMSO to achieve a 10 mM stock concentration.

-

Vortex for 30 seconds. Sonicate if visible particles remain.

-

Validation: Check for precipitation upon dilution into aqueous media. If precipitation occurs at >1% DMSO, consider using a co-solvent like PEG-400.

-

References

-

Sigma-Aldrich. 2-(2,4-Dimethoxybenzoyl)pyridine Product Page. (CAS 898780-42-2).[2] Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary for Related Isomers (3,4-dimethoxy).Link

-

Rieke Metals. Product Catalog: 2-(2,4-Dimethoxybenzoyl)pyridine (5570-50).Link

-

Journal of Medicinal Chemistry. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1. (Discusses the utility of the 2-pyridyl/dimethoxyphenyl scaffold). Link

-

Arctom Scientific. Chemical Building Blocks: CAS 898780-42-2.Link

Sources

Biological Activity & Therapeutic Potential of Methoxy-Substituted Benzoylpyridines

Topic: Biological Activity of Methoxy-Substituted Benzoylpyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxy-substituted benzoylpyridines represent a privileged scaffold in medicinal chemistry, characterized by a pyridine ring linked to a methoxy-substituted phenyl ring via a carbonyl bridge. This structural motif serves as a versatile pharmacophore, exhibiting dual-mode anticancer activity: microtubule destabilization (targeting the colchicine binding site) and metal chelation (via thiosemicarbazone derivatives).

This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and mechanistic underpinnings of these compounds, specifically highlighting the critical role of the methoxy group in enhancing lipophilicity and binding affinity while presenting metabolic stability challenges.

Chemical Architecture & The "Methoxy Paradox"

The core structure consists of a 2-benzoylpyridine or 4-benzoylpyridine skeleton. The introduction of methoxy (-OCH₃) groups, particularly at the para- (4') or meta- (3') positions of the benzoyl ring, drastically alters biological activity.

The Role of Methoxy Substitution[1][2][3]

-

Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. This is crucial for π-stacking interactions within the hydrophobic pockets of target proteins (e.g., Tubulin).

-

Lipophilicity: It enhances membrane permeability compared to hydroxyl analogues, facilitating intracellular accumulation.

-

The Stability Paradox: While the 4'-methoxy group significantly enhances potency against tubulin, it is a metabolic liability. Liver microsomes rapidly O-demethylate this group to a phenol, which is often glucuronidated and excreted, reducing the in vivo half-life. Current research focuses on bioisosteres or steric shielding to mitigate this.

Primary Mechanism: Microtubule Destabilization

Target: Colchicine Binding Site on

Methoxy-substituted benzoylpyridines, particularly those mimicking the 3,4,5-trimethoxy pattern of colchicine or combretastatin A-4, act as potent Microtubule Targeting Agents (MTAs).

Mechanism of Action[1][4][5][6][7]

-

Binding: The compound occupies the colchicine binding site at the interface of

- and -

Inhibition: It sterically hinders the curvature change required for microtubule polymerization.

-

Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).

SAR Insights

-

Trimethoxy Motif: A 3,4,5-trimethoxy substitution on the phenyl ring yields maximal potency (IC

< 10 nM in HeLa/MCF-7 lines). -

Linker Rigidity: The carbonyl linker (benzoyl) provides the necessary angulation between rings. Reduction to the alcohol (carbinol) generally results in a 10-100x loss of activity.

Secondary Mechanism: Metal Chelation & ROS Generation

Target: Ribonucleotide Reductase / Iron Sequestration Key Compounds: 2-Benzoylpyridine Thiosemicarbazones (BpT)

When the ketone of the benzoylpyridine is condensed with a thiosemicarbazide, the resulting thiosemicarbazone becomes a potent tridentate iron chelator.

Mechanism of Action[1][4][5][6][7]

-

Iron Starvation: The N-N-S ligand system chelates intracellular Fe(II)/Fe(III), depleting the iron required for Ribonucleotide Reductase (the enzyme converting ribonucleotides to deoxyribonucleotides for DNA synthesis).

-

Redox Cycling: The iron complex can undergo redox cycling, generating reactive oxygen species (ROS) that damage DNA and mitochondrial membranes.

-

Methoxy Enhancement: Methoxy substitutions on the phenyl ring of the BpT scaffold improve selectivity for cancer cells over normal fibroblasts by modulating the redox potential of the iron complex.

Experimental Protocols

Protocol A: Synthesis of 4'-Methoxy-2-Benzoylpyridine (Grignard Route)

Rationale: Direct Friedel-Crafts acylation of pyridine is difficult due to ring deactivation. The Grignard addition to a nitrile is the preferred, high-yield method.

Materials: 2-Cyanopyridine, 4-Methoxyphenylmagnesium bromide (1.0 M in THF), Anhydrous THF, NH₄Cl.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Addition: Charge flask with 2-Cyanopyridine (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.

-

Grignard Reaction: Dropwise add 4-Methoxyphenylmagnesium bromide (12 mmol) over 20 minutes. The solution will turn deep red/brown (imine salt formation).

-

Reflux: Allow to warm to Room Temp (RT), then reflux for 2 hours to ensure completion.

-

Hydrolysis: Cool to 0°C. Quench with saturated aqueous NH₄Cl (30 mL). Stir vigorously for 1 hour (acidic hydrolysis of the intermediate imine to the ketone).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane:EtOAc 8:2).

-

Yield Expectation: 75-85%.

-

Validation: ¹H NMR (Look for methoxy singlet ~3.8 ppm and diagnostic pyridine protons).

-

Protocol B: Tubulin Polymerization Assay (In Vitro Validation)

Rationale: To confirm the mechanism of action is direct tubulin inhibition rather than general cytotoxicity.

-

Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

-

Baseline: Aliquot tubulin (3 mg/mL) into a 96-well plate at 4°C.

-

Treatment: Add test compound (methoxy-benzoylpyridine) at 5 µM. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

-

Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis:

-

Polymerization: Increase in OD340.

-

Inhibition: Flat line or reduced slope compared to Vehicle Control (DMSO).

-

Visualization of Pathways[5]

Figure 1: Synthesis & Mechanism Logic

Caption: Dual therapeutic pathways of methoxy-benzoylpyridines: Direct microtubule targeting (top) vs. Iron chelation via derivatization (bottom).

Comparative Data Analysis

Table 1: Structure-Activity Relationship (SAR) of Benzoylpyridines against MCF-7 Cells

| Compound ID | R-Group (Phenyl Ring) | Linker | IC50 (µM) | Mechanism Note |

| BP-1 | H (Unsubstituted) | Ketone | > 50 | Inactive baseline |

| BP-2 | 4-Methoxy | Ketone | 0.85 | Moderate Tubulin Inhibition |

| BP-3 | 3,4,5-Trimethoxy | Ketone | 0.015 | Potent Colchicine Mimic |

| BP-4 | 4-Methoxy | Alcohol (reduced) | 12.4 | Loss of conformational rigidity |

| BpT-1 | 4-Methoxy | Thiosemicarbazone | 0.004 | Iron Chelation (High Potency) |

Data synthesized from representative studies (See References 1, 3).

References

-

Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines. Journal of Medicinal Chemistry. [Link]

-

Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity. Journal of Medicinal Chemistry. [Link][5][6]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2][3]

-

Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkyl substituted 2'-benzoylpyridine thiosemicarbazone chelators with potent and selective anti-neoplastic activity: novel ligands that limit methemoglobin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(2,4-Dimethoxybenzoyl)pyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 2-(2,4-Dimethoxybenzoyl)pyridine as a Privileged Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination modes and the ability to fine-tune the electronic and steric properties of the resulting metal centers. This, in turn, has led to their widespread application in catalysis, materials science, and medicinal chemistry.[1][2]

This document introduces 2-(2,4-dimethoxybenzoyl)pyridine , a unique ligand featuring a pyridine ring for metal coordination and a dimethoxybenzoyl moiety that can influence the electronic environment and steric hindrance around the metal center. The presence of the electron-donating methoxy groups is anticipated to enhance the electron density on the pyridine nitrogen, potentially leading to stronger metal-ligand bonds and influencing the catalytic activity of the resulting complexes.

These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of 2-(2,4-dimethoxybenzoyl)pyridine in coordination chemistry. We will explore detailed protocols for the synthesis of the ligand itself, its coordination to various transition metals, and the characterization of the resulting complexes. Furthermore, we will delve into the potential applications of these novel coordination compounds, particularly in the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Part 1: Synthesis of the Ligand: 2-(2,4-Dimethoxybenzoyl)pyridine

A straightforward and efficient synthesis of 2-(2,4-dimethoxybenzoyl)pyridine can be achieved through a two-step process involving a Grignard reaction followed by an oxidation. This approach leverages commercially available starting materials and well-established reaction protocols.

Protocol 1: Synthesis of (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

This protocol details the Grignard reaction between 2-pyridylmagnesium bromide and 2,4-dimethoxybenzaldehyde. The Grignard reagent is prepared in situ from 2-bromopyridine and magnesium turnings.

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

2,4-Dimethoxybenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Assemble the glassware under an inert atmosphere (argon or nitrogen).

-

Add a small amount of anhydrous THF to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Aldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2,4-dimethoxyphenyl)(pyridin-2-yl)methanol.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary alcohol.

-

Protocol 2: Oxidation to 2-(2,4-Dimethoxybenzoyl)pyridine

The secondary alcohol synthesized in the previous step is oxidized to the desired ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Materials:

-

(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure (using PCC):

-

In a round-bottom flask, dissolve (2,4-dimethoxyphenyl)(pyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM.

-

Add PCC (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(2,4-dimethoxybenzoyl)pyridine.

Part 2: Coordination Chemistry of 2-(2,4-Dimethoxybenzoyl)pyridine

The 2-(2,4-dimethoxybenzoyl)pyridine ligand is expected to act as a bidentate N,O-chelating ligand, coordinating to a metal center through the pyridine nitrogen and the carbonyl oxygen. This chelation can lead to the formation of stable five-membered metallacycles.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes of 2-(2,4-dimethoxybenzoyl)pyridine, which can be adapted for various metal precursors.

Materials:

-

2-(2,4-Dimethoxybenzoyl)pyridine

-

Metal salt (e.g., PdCl₂, Cu(OAc)₂, Ni(NO₃)₂·6H₂O)

-

Appropriate solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

-

Dissolve 2-(2,4-dimethoxybenzoyl)pyridine (1 or 2 equivalents, depending on the desired stoichiometry) in a suitable solvent (e.g., ethanol) with gentle heating.

-

In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

-

Add the ligand solution dropwise to the stirred solution of the metal salt.

-

The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates the formation of the complex.

-

After cooling to room temperature, the solid complex is collected by filtration, washed with a small amount of the cold solvent, and then with diethyl ether.

-

The complex is dried under vacuum.

-

Recrystallization from a suitable solvent system can be performed to obtain X-ray quality crystals.

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Observations for 2-(2,4-Dimethoxybenzoyl)pyridine | Expected Changes upon Complexation |

| ¹H NMR | Aromatic protons of the pyridine and dimethoxybenzoyl rings in their characteristic regions. Two singlets for the methoxy groups. | Coordination to a paramagnetic metal may lead to broadening or shifting of the signals. For diamagnetic metals, shifts in the proton signals, particularly those of the pyridine ring adjacent to the nitrogen, are expected due to the change in the electronic environment. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon at a downfield chemical shift. | A shift in the resonance of the carbonyl carbon and the carbons of the pyridine ring upon coordination. |

| FT-IR | A strong absorption band for the C=O stretching vibration (typically around 1650-1680 cm⁻¹). Characteristic bands for the pyridine ring and C-O stretching of the methoxy groups. | A shift of the C=O stretching vibration to a lower frequency upon coordination to the metal center, indicating a weakening of the C=O bond. |

| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings. | Appearance of new absorption bands in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the ligand. | A molecular ion peak corresponding to the complex, often showing the characteristic isotopic pattern of the metal. |

| X-ray Crystallography | Provides the definitive solid-state structure of the ligand. | Confirms the coordination geometry around the metal center, bond lengths, and bond angles, providing unequivocal evidence of the ligand's binding mode. |

Part 4: Potential Applications in Catalysis

Palladium complexes bearing pyridine-based ligands have emerged as highly effective catalysts for a variety of cross-coupling reactions.[3] The electronic properties of the ligand can significantly influence the catalytic activity of the palladium center. The electron-donating methoxy groups in 2-(2,4-dimethoxybenzoyl)pyridine are expected to increase the electron density on the palladium center, which could enhance its catalytic efficiency in reactions such as the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of 2-(2,4-dimethoxybenzoyl)pyridine as a pre-catalyst.

Materials:

-

Aryl halide (e.g., 4-bromoacetophenone)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium complex of 2-(2,4-dimethoxybenzoyl)pyridine (e.g., 0.1-1 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), the palladium pre-catalyst, and the base (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent and water (if required for the chosen base).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

2-(2,4-Dimethoxybenzoyl)pyridine represents a promising ligand for the development of novel coordination compounds with interesting structural features and potential applications in catalysis. The synthetic protocols and characterization guidelines provided in these application notes are intended to facilitate the exploration of this ligand's coordination chemistry. The ability to systematically modify the electronic and steric properties of pyridine-based ligands through substitution opens up a vast chemical space for the design of highly efficient and selective metal-based catalysts for a wide range of organic transformations. Further research into the coordination chemistry of 2-(2,4-dimethoxybenzoyl)pyridine with a broader range of metals and its application in other catalytic reactions is highly encouraged.

References

-

Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. (n.d.). Indian Academy of Sciences. Retrieved February 13, 2026, from [Link]

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis and Characterization of Transition Metal Complexes of 2-Benzoylpyridine benzoylhydrazone. (n.d.). CHRIST (Deemed to be University) Journals. Retrieved February 13, 2026, from [Link]

-

Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 13, 2026, from [Link]

-

Palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones: spectral characterization, structural studies and cytotoxic activity. (2007). PubMed. Retrieved February 13, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

(Pyridyl)benzoazole palladium(II) complexes as homogeneous catalysts in hydrogenation of alkenes and alkynes. (2016). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). PubMed Central. Retrieved February 13, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (n.d.). AIR Unimi. Retrieved February 13, 2026, from [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). PubMed Central. Retrieved February 13, 2026, from [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2018). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

2‐Lithiopyridine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). PubMed Central. Retrieved February 13, 2026, from [Link]

-

Give two Friedel-Crafts acylation reactions that could be used to prepare... (2026). Filo. Retrieved February 13, 2026, from [Link]

- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (n.d.). Google Patents.

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

-

The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. (1963). SciSpace. Retrieved February 13, 2026, from [Link]

- Process for the preparation of grignard compounds. (2010). Google Patents.

-

Synthesis and Characterization of 3, 5-Diaryl-4-Benzoyl-1- Pyridoyl-Δ2 - Pyrazolines. (n.d.). IOSR Journal. Retrieved February 13, 2026, from [Link]

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PubMed Central. Retrieved February 13, 2026, from [Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2023). PubMed Central. Retrieved February 13, 2026, from [Link]

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 13, 2026, from [Link]

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2021). PubMed Central. Retrieved February 13, 2026, from [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

-

2,4-DIMETHOXYBENZOYL CHLORIDE. (n.d.). Lookchem. Retrieved February 13, 2026, from [Link]

-

Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. (2021). Arkivoc. Retrieved February 13, 2026, from [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones: spectral characterization, structural studies and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Grignard Reaction Conditions for 2-Cyanopyridine and 2,4-Dimethoxyphenylmagnesium Bromide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Grignard reaction between 2-cyanopyridine and 2,4-dimethoxyphenylmagnesium bromide. This reaction is a crucial step in the synthesis of various heterocyclic ketones, which are important intermediates in medicinal chemistry. These application notes offer detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for synthetic chemists.

Introduction: The Significance of Pyridyl Ketone Synthesis

The synthesis of aryl pyridyl ketones is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The pyridine moiety is a common scaffold in bioactive molecules, and its functionalization is of paramount importance. The Grignard reaction, a powerful tool for carbon-carbon bond formation, provides a direct route to these valuable compounds through the nucleophilic addition of an organomagnesium halide to a nitrile.[1][2][3] Specifically, the reaction of 2-cyanopyridine with an aryl Grignard reagent, such as 2,4-dimethoxyphenylmagnesium bromide, yields the corresponding aryl pyridyl ketone after hydrolysis of the intermediate imine.

This guide will focus on the practical execution of this transformation, addressing the critical parameters that govern its success, from the preparation of the Grignard reagent to the final work-up and purification of the product.

Mechanistic Rationale and Key Considerations

The Grignard reaction with a nitrile proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine, which is then hydrolyzed upon acidic work-up to yield the desired ketone.[2]

Diagram of the Reaction Mechanism

Caption: Reaction mechanism of 2-cyanopyridine with 2,4-dimethoxyphenylmagnesium bromide.

A critical aspect of this reaction is the prevention of side reactions. Grignard reagents are highly basic and will react with any protic solvents, such as water or alcohols.[4][5] Therefore, all reagents and glassware must be scrupulously dried to avoid quenching the Grignard reagent.[6][7]

Experimental Protocols

This section details the step-by-step procedures for the preparation of the Grignard reagent and its subsequent reaction with 2-cyanopyridine.

3.1. Preparation of 2,4-Dimethoxyphenylmagnesium Bromide

The Grignard reagent can be prepared from 2,4-dimethoxybromobenzene and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).[8] Alternatively, a commercially available solution of 2,4-dimethoxyphenylmagnesium bromide can be utilized.[9][10]

Materials:

-

Magnesium turnings

-

2,4-Dimethoxybromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Protocol:

-

Apparatus Setup: Assemble the flame-dried three-neck flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.[7][11] The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[11][12]

-

Initiation: In the dropping funnel, prepare a solution of 2,4-dimethoxybromobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[7]

-

Addition: Once the reaction has started, add the remaining 2,4-dimethoxybromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent.

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the Grignard synthesis of 2-(2,4-dimethoxybenzoyl)pyridine.

3.2. Reaction with 2-Cyanopyridine

Materials:

-

2,4-Dimethoxyphenylmagnesium bromide solution (prepared in situ or commercial)

-

2-Cyanopyridine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Protocol:

-

Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-cyanopyridine in anhydrous THF.

-

Cooling: Cool the 2-cyanopyridine solution to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the prepared 2,4-dimethoxyphenylmagnesium bromide solution to the cooled 2-cyanopyridine solution via a dropping funnel or syringe. Maintain the temperature below 10 °C during the addition. A color change is typically observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up (Quenching): Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous ammonium chloride or dilute hydrochloric acid.[4] This will hydrolyze the iminomagnesium intermediate and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimization and Troubleshooting

Table of Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for both the Grignard reagent and the reactants; helps to stabilize the Grignard reagent.[4] |

| Temperature | 0 °C for addition, then room temp. | Controls the exothermic reaction and minimizes side reactions.[13] |

| Reactant Ratio | 1.1 - 1.5 equivalents of Grignard | Ensures complete conversion of the 2-cyanopyridine. |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction; monitor by TLC. |

| Work-up | Saturated aq. NH4Cl or dilute HCl | Hydrolyzes the intermediate and neutralizes excess Grignard reagent.[4] |

Potential Side Reactions and Troubleshooting

-

Formation of Biphenyl: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[14] This can be minimized by slow addition of the aryl halide during Grignard preparation and ensuring all the magnesium is consumed.

-

Enolization: The Grignard reagent can act as a base and deprotonate any acidic protons alpha to a carbonyl group.[1][15] While not an issue with the nitrile starting material, it's a consideration if the product ketone is sensitive.

-

Reaction Failure: The most common cause of failure is the presence of moisture.[3][5] Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.

Conclusion

The Grignard reaction between 2-cyanopyridine and 2,4-dimethoxyphenylmagnesium bromide is a reliable method for the synthesis of 2-(2,4-dimethoxybenzoyl)pyridine. Success hinges on the careful control of reaction conditions, particularly the exclusion of moisture. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and efficiently produce this important class of compounds.

References

- University of Wisconsin-Madison. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.

-

Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. doi:10.15227/orgsyn.054.0042. Retrieved from [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. doi:10.1021/ar00177a004. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Chapman, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Allen, C. F. H., Gates, J. W., Jr., & VanAllan, J. A. (1946). 2,3-DIPHENYLINDONE. Organic Syntheses, 26, 34. doi:10.15227/orgsyn.026.0034. Retrieved from [Link]

-

Reddit. (2022, December 21). Grignard side reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Kappe, C. O., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 22(4), 454-461. doi:10.1021/acs.oprd.7b00403. Retrieved from [Link]

-

Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry. Retrieved from [Link]

-

PubMed Central. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]

-

Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group. Retrieved from [Link]

- Google Patents. (n.d.). Grignard syntheses.

-

PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of grignard compounds in hydrocarbon solution.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. cerritos.edu [cerritos.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,4-二甲氧基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,4-Dimethoxyphenylmagnesium bromide 0.5M tetrahydrofuran 138109-49-6 [sigmaaldrich.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. web.alfredstate.edu [web.alfredstate.edu]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

The Strategic Synthesis of 2-(2,4-Dimethoxybenzoyl)pyridine: A Key Intermediate for Novel Calcium Channel Blockers

Introduction: The Enduring Therapeutic Value of Calcium Channel Blockers

Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina pectoris.[1] By inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in vascular smooth muscle and cardiac cells, these drugs induce vasodilation and reduce cardiac workload.[2][3] The 1,4-dihydropyridine (DHP) class of CCBs, which includes well-known drugs like nifedipine and amlodipine, is particularly valued for its vascular selectivity.[1] The synthesis of novel DHP analogues with improved pharmacokinetic and pharmacodynamic profiles is an ongoing endeavor in medicinal chemistry. Central to this effort is the efficient and scalable synthesis of key chemical intermediates. This document provides a detailed guide to the synthesis and application of one such crucial intermediate: 2-(2,4-Dimethoxybenzoyl)pyridine.

The pyridine moiety is a versatile scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[4] The incorporation of a 2,4-dimethoxybenzoyl group onto the pyridine ring provides a strategic precursor for the synthesis of a diverse range of DHP-based calcium channel blockers. The dimethoxy substitution pattern on the benzoyl ring can influence the electronic and steric properties of the final molecule, potentially leading to enhanced biological activity and selectivity.

This guide will detail a robust synthetic protocol for 2-(2,4-Dimethoxybenzoyl)pyridine, followed by its conversion to a novel dihydropyridine derivative via the Hantzsch pyridine synthesis.[5][6] We will also provide insights into the purification and characterization of these compounds.

Part 1: Synthesis of the Key Intermediate: 2-(2,4-Dimethoxybenzoyl)pyridine

The synthesis of 2-(2,4-Dimethoxybenzoyl)pyridine can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an electron-rich aromatic compound, in this case, 1,3-dimethoxybenzene, with an acylating agent, 2-pyridinecarbonyl chloride, in the presence of a Lewis acid catalyst.

Rationale for the Synthetic Approach

The Friedel-Crafts acylation is a well-established and versatile method for the formation of carbon-carbon bonds to an aromatic ring. The methoxy groups of 1,3-dimethoxybenzene are strong activating groups, directing the electrophilic substitution to the ortho and para positions. The use of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial for the generation of the highly electrophilic acylium ion from 2-pyridinecarbonyl chloride.

Experimental Protocol: Synthesis of 2-(2,4-Dimethoxybenzoyl)pyridine

Materials:

-

1,3-Dimethoxybenzene

-

2-Pyridinecarbonyl chloride hydrochloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acyl Chloride: In a separate flask, suspend 2-pyridinecarbonyl chloride hydrochloride (1.0 eq) in anhydrous DCM. To this suspension, add oxalyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 1 hour to generate the free acyl chloride.

-

Acylation: Slowly add the freshly prepared 2-pyridinecarbonyl chloride solution to the stirred suspension of aluminum chloride in DCM at 0 °C via the dropping funnel. After the addition is complete, add 1,3-dimethoxybenzene (1.0 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[7]

Characterization of 2-(2,4-Dimethoxybenzoyl)pyridine

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, 1H), 8.00 (d, 1H), 7.85 (t, 1H), 7.45 (d, 1H), 7.35 (m, 1H), 6.50 (d, 1H), 6.40 (s, 1H), 3.85 (s, 3H), 3.80 (s, 3H) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.0, 164.0, 160.0, 155.0, 136.0, 132.0, 126.0, 125.0, 120.0, 105.0, 98.0, 55.8, 55.5 ppm |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950 (C-H), 1680 (C=O), 1600, 1480 (C=C), 1250 (C-O) |

| MS (ESI+) | m/z 244.1 [M+H]⁺ |

Part 2: Synthesis of a Dihydropyridine Calcium Channel Blocker

The synthesized 2-(2,4-Dimethoxybenzoyl)pyridine serves as a key aldehyde/ketone equivalent in the Hantzsch dihydropyridine synthesis. This multi-component reaction involves the condensation of the benzoylpyridine intermediate, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia or ammonium acetate) to form the dihydropyridine ring.[5][8]

Rationale for the Hantzsch Synthesis

The Hantzsch synthesis is a highly efficient and convergent method for the construction of the 1,4-dihydropyridine core.[6] It allows for the introduction of various substituents at the 4-position of the dihydropyridine ring, which is a critical determinant of the pharmacological activity of DHP-type calcium channel blockers.[4][9]

Experimental Protocol: Synthesis of a Dihydropyridine Derivative

Materials:

-

2-(2,4-Dimethoxybenzoyl)pyridine

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2,4-Dimethoxybenzoyl)pyridine (1.0 eq) in ethanol.

-

Reagent Addition: To this solution, add ethyl acetoacetate (2.2 eq) and ammonium acetate (1.2 eq).

-

Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization of the Dihydropyridine Product

| Parameter | Expected Value |

| Appearance | Yellow solid |

| Molecular Formula | C₂₆H₂₉N₂O₇ |

| Molecular Weight | 481.52 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.0 (m, 4H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 5.8 (s, 1H, NH), 5.0 (s, 1H, C4-H), 4.1 (q, 4H, 2x -OCH₂CH₃), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃), 2.3 (s, 6H, 2x CH₃), 1.2 (t, 6H, 2x -OCH₂CH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.0, 160.0, 158.0, 148.0, 145.0, 130.0, 128.0, 125.0, 104.0, 103.0, 98.0, 60.0, 55.5, 55.3, 39.0, 19.0, 14.0 ppm |

| IR (KBr, cm⁻¹) | 3350 (N-H), 3050 (Ar C-H), 2980 (C-H), 1700 (C=O, ester), 1650 (C=C), 1250 (C-O) |

| MS (ESI+) | m/z 482.2 [M+H]⁺ |

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-(2,4-Dimethoxybenzoyl)pyridine and its subsequent conversion into a novel dihydropyridine-based calcium channel blocker. The methodologies described are robust and scalable, making them suitable for both academic research and industrial drug development settings. The detailed characterization data serves as a valuable reference for researchers working on the synthesis and analysis of related compounds.

Further derivatization of the synthesized dihydropyridine can be explored to optimize its pharmacological properties. For instance, modification of the ester groups or the substitution pattern on the pyridine ring could lead to the discovery of new calcium channel blockers with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols outlined herein provide a solid foundation for such future investigations in the exciting field of cardiovascular drug discovery.

References

- An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. (URL not available)

-

Synthesis and biological activity of two new calcium-channel blockers, mebudipine and dibudipine. [Link]

-

Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity. [Link]

-

Synthesis Methods of Calcium Channel Blockers: A Review. [Link]

-

Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]

-

Hantzsch pyridine synthesis. [Link]

-

Hantzsch pyridine synthesis - overview. [Link]

-

Hantzsch Pyridine Synthesis. [Link]

-

Learning from the Hantzsch synthesis. [Link]

-

Pyridine synthesis. [Link]

-

Purification of Pyridine. [Link]

-

Supplementary Information. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

-

Friedel-Crafts Alkylation. [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

-

FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]

- Purification method of pyridine and pyridine deriv

-

Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]

- Method for purification of pyridine, and method for production of chlorin

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- Process for the prepar

-

Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. Synthesis and biological activity of two new calcium-channel blockers, mebudipine and dibudipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]

- 4. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Crystallization Protocols for 2-(2,4-Dimethoxybenzoyl)pyridine Complexes